Superior Potency Against Wild-Type HIV-1 Compared to Etravirine-VRX-480773 Hybrids
A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significantly improved activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range, compared to the etravirine–VRX-480773 hybrids which exhibited EC50 values in the micromolar range (0.24–41 μM) [1]. Selected compounds from this series also showed lower IC50 values against reverse transcriptase than nevirapine [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (EC50) |
|---|---|
| Target Compound Data | Single-digit nanomolar (nM) range |
| Comparator Or Baseline | Etravirine–VRX-480773 hybrids: EC50 = 0.24–41 μM |
| Quantified Difference | Approximately 24- to 4100-fold improvement in potency |
| Conditions | In vitro cellular assay against wild-type HIV-1 strain |
Why This Matters
This quantifiable potency advantage enables the use of lower compound concentrations in antiviral assays, reducing the risk of off-target effects and improving the therapeutic window in early-stage drug discovery.
- [1] Wan ZY, Yao J, Tao Y, et al. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Eur J Med Chem. 2015;102:215-222. View Source
